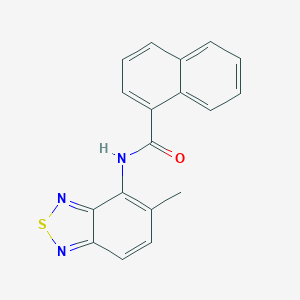
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide, also known as BTA-1, is a small molecule compound that has been studied for its potential applications in scientific research. BTA-1 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Aplicaciones Científicas De Investigación
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes including synaptic plasticity and memory formation. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has also been found to have anti-cancer properties, and has been investigated as a potential drug candidate for the treatment of various types of cancer. In drug discovery, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been used as a tool compound to study the role of PKC in various cellular processes.
Mecanismo De Acción
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide inhibits the activity of PKC by binding to its regulatory domain. PKC is a family of serine/threonine kinases that are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide can modulate these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of PKC, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to modulate the activity of other signaling pathways, including the MAPK/ERK pathway. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has also been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has several advantages for use in lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide in lab experiments. It can be cytotoxic at high concentrations, and its effects may be dependent on cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide. One area of interest is the development of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide derivatives that have improved potency and selectivity for PKC inhibition. Another area of interest is the investigation of the potential therapeutic applications of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide in various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide and its mechanism of action.
Métodos De Síntesis
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide can be synthesized using a variety of methods, including the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with 1-naphthaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography. Other methods for synthesizing N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide have also been reported in the literature.
Propiedades
Nombre del producto |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide |
|---|---|
Fórmula molecular |
C18H13N3OS |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H13N3OS/c1-11-9-10-15-17(21-23-20-15)16(11)19-18(22)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,22) |
Clave InChI |
YAUJXPKZMYGVSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid](/img/structure/B249540.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine](/img/structure/B249542.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-2-amine](/img/structure/B249543.png)

![2-butyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2H-tetraazol-5-amine](/img/structure/B249546.png)
![4-({[4-(2-Hydroxyethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B249547.png)
![N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249549.png)
![N-(2,3-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249550.png)
![1-[4-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B249554.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanamine](/img/structure/B249556.png)
![2-methoxy-N-{4-[(4-methylbenzyl)oxy]benzyl}ethanamine](/img/structure/B249560.png)
![N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine](/img/structure/B249561.png)
![2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)
